(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
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Overview
Description
(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. The presence of a nitrogen atom within the bicyclic framework makes it a significant compound in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the azabicyclo scaffold .
Chemical Reactions Analysis
Types of Reactions
(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation reactions, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .
Scientific Research Applications
(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and natural products.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact pathways involved depend on the specific biological context and the target receptors .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic scaffold.
Uniqueness
(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6?,8-;/m1./s1 |
InChI Key |
OWRHKHRQZNLOFL-PICGMCJFSA-N |
Isomeric SMILES |
C1CC2C[C@@](C1)(NC2)C(=O)O.Cl |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O.Cl |
Origin of Product |
United States |
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